4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate
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Overview
Description
4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate is an organic compound with the molecular formula C18H17NO2. It is characterized by the presence of a cyanophenyl group and a propylphenyl group connected through a prop-2-enoate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate typically involves the esterification of 4-cyanophenol with 3-(4-propylphenyl)prop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or hydroxylated derivatives.
Scientific Research Applications
4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl 3-(4-methoxyphenyl)prop-2-enoate
- 4-Cyanophenyl 3-(4-ethylphenyl)prop-2-enoate
- 4-Cyanophenyl 3-(4-butylphenyl)prop-2-enoate
Uniqueness
4-Cyanophenyl 3-(4-propylphenyl)prop-2-enoate is unique due to its specific propyl group, which can influence its chemical reactivity and physical properties. This uniqueness makes it suitable for specialized applications in organic synthesis and materials science .
Properties
CAS No. |
56131-56-7 |
---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(4-cyanophenyl) 3-(4-propylphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H17NO2/c1-2-3-15-4-6-16(7-5-15)10-13-19(21)22-18-11-8-17(14-20)9-12-18/h4-13H,2-3H2,1H3 |
InChI Key |
HZXIATRCAUBUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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